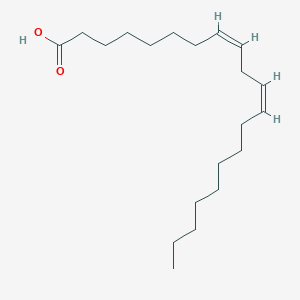
Neooncinotine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neooncinotine is a natural product found in Oncinotis tenuiloba with data available.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Efficient methods for synthesizing neooncinotine have been developed, utilizing ring-closing metathesis (RCM) reactions. This synthesis involves assembling dienes from basic components like 2-allylpiperidine and 9-decenoic acid, using Grubbs catalyst for forming lactams (Hou, Cheng, & Wang, 2004).
- Structural studies of neooncinotine, derived from the stem bark of Oncinotis nitida BENTH, show it is part of a group of spermidine alkaloids. These studies involve chemical and spectral evidence, leading to the understanding of its structural makeup (Guggisberg, Badawi, Hesse, & Schmid, 1974).
- Another research focused on synthesizing macrocyclic spermidine alkaloids, including neooncinotine, in racemic forms. This synthesis involved the reaction of piperidine derivatives and bromides, leading to intermediates from which neooncinotine was synthesized (Guggisberg et al., 1976).
Broader Research Applications
- Research into neooncinotine's broader applications is limited. However, studies on related compounds and processes can offer insights. For example, research on increased cell division in cancer focuses on chemicals that induce cancer by increasing cell proliferation, which might be relevant in understanding compounds like neooncinotine (Preston‐Martin, Pike, Ross, Jones, & Henderson, 1990).
- Investigations into the molecular and cellular bases of cancer, and how these are influenced by various factors, can provide a context for understanding the potential impact of compounds like neooncinotine in cancer research (de León & Pareja, 2019).
- A study on the standardization of pathologic evaluation in breast cancer clinical trials highlights the importance of uniformity in evaluating compounds and their effects, which is relevant for the scientific research applications of substances like neooncinotine (Provenzano et al., 2015).
Propriétés
Numéro CAS |
53602-28-1 |
|---|---|
Formule moléculaire |
C23H45N3O |
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
(18R)-6-(3-aminopropyl)-1,6-diazabicyclo[16.4.0]docosan-7-one |
InChI |
InChI=1S/C23H45N3O/c24-17-13-21-26-20-12-11-19-25-18-10-9-15-22(25)14-7-5-3-1-2-4-6-8-16-23(26)27/h22H,1-21,24H2/t22-/m1/s1 |
Clé InChI |
HDBGIAZFRILRHP-JOCHJYFZSA-N |
SMILES isomérique |
C1CCCCCC(=O)N(CCCCN2CCCC[C@H]2CCCC1)CCCN |
SMILES |
C1CCCCCC(=O)N(CCCCN2CCCCC2CCCC1)CCCN |
SMILES canonique |
C1CCCCCC(=O)N(CCCCN2CCCCC2CCCC1)CCCN |
Autres numéros CAS |
53602-28-1 |
Synonymes |
neooncinotine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





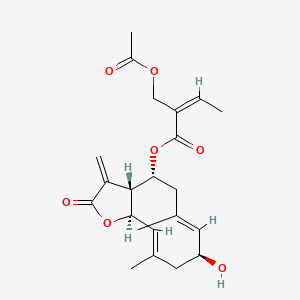


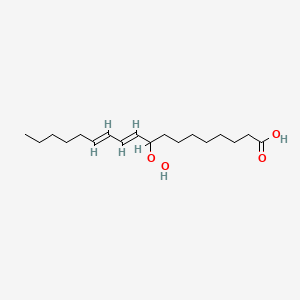
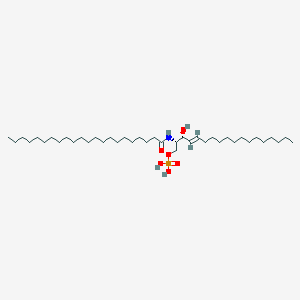



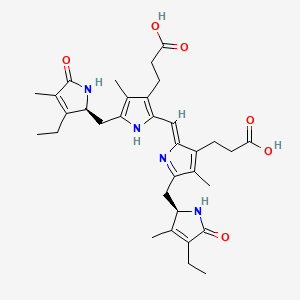
![5-chloro-2-methoxy-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide](/img/structure/B1239018.png)

